molecular formula C12H13N3O B13966123 Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- CAS No. 54384-73-5

Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)-

Cat. No.: B13966123
CAS No.: 54384-73-5
M. Wt: 215.25 g/mol
InChI Key: KKPCKDOFGRYLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a chemical compound that features a pyrazole ring substituted with two methyl groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 1,3-dimethyl-5-amino-pyrazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic substitutions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine
  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)methanamine
  • N-(1,5-dimethyl-1H-pyrazol-3-yl)benzamide

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

54384-73-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)benzamide

InChI

InChI=1S/C12H13N3O/c1-9-8-11(15(2)14-9)13-12(16)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)

InChI Key

KKPCKDOFGRYLNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C

solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.